2-Bromo-5-chlorobenzyl alcohol

Antifungal onychomycosis benzoxaborole

2-Bromo-5-chlorobenzyl alcohol (CAS 60666-70-8) is a halogenated aromatic building block featuring both bromine and chlorine substituents on a benzyl alcohol scaffold (molecular formula C₇H₆BrClO, molecular weight 221.48 g/mol). This specific 2,5-substitution pattern enables its established role as a key intermediate in two defined pharmaceutical synthesis pathways: the preparation of fluorodihydrohydroxy benzoxaborole for potential onychomycosis treatment, and the synthesis of morpholylureas as potent and selective AKR1C3 inhibitors.

Molecular Formula C7H6BrClO
Molecular Weight 221.48 g/mol
CAS No. 60666-70-8
Cat. No. B050251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-chlorobenzyl alcohol
CAS60666-70-8
Synonyms(2-Bromo-5-chlorophenyl)methanol;  2-​Bromo-​5-​chloro-benzenemethanol
Molecular FormulaC7H6BrClO
Molecular Weight221.48 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)CO)Br
InChIInChI=1S/C7H6BrClO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2
InChIKeyYOLUSOFTODTRQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-chlorobenzyl alcohol (CAS 60666-70-8): A Strategic Dual-Halogenated Benzyl Alcohol Building Block for Targeted Pharmaceutical Intermediate Synthesis


2-Bromo-5-chlorobenzyl alcohol (CAS 60666-70-8) is a halogenated aromatic building block featuring both bromine and chlorine substituents on a benzyl alcohol scaffold (molecular formula C₇H₆BrClO, molecular weight 221.48 g/mol) [1]. This specific 2,5-substitution pattern enables its established role as a key intermediate in two defined pharmaceutical synthesis pathways: the preparation of fluorodihydrohydroxy benzoxaborole for potential onychomycosis treatment, and the synthesis of morpholylureas as potent and selective AKR1C3 inhibitors . Its dual-halogen architecture affords sequential chemoselective functionalization—bromine at the ortho-position participates preferentially in palladium-catalyzed cross-coupling reactions, while chlorine at the meta-position remains available for subsequent derivatization [2].

Why 2-Bromo-5-chlorobenzyl alcohol (CAS 60666-70-8) Cannot Be Replaced by Generic Alternatives: Regiochemistry and Halogen Pairing Dictate Functional Outcomes


Halogenated benzyl alcohols are not interchangeable. The 2-bromo-5-chloro substitution pattern of this compound is structurally required for its two principal downstream applications. For benzoxaborole synthesis, the ortho-bromine is mandatory to enable the Miyaura borylation–cyclization sequence that forms the oxaborole ring; meta-substituted or para-only analogs cannot undergo this transformation [1]. For morpholylurea-based AKR1C3 inhibitors, the specific 2-bromo-5-chloro arrangement is documented in the SAR-optimized lead series, where the bromine serves as the cross-coupling handle and the chlorine contributes to lipophilic electron-withdrawing character that enhances potency (IC₅₀ ~100 nM) [2]. Regioisomers such as 2-chloro-5-bromobenzyl alcohol (CAS 149965-40-2) or 2-bromo-4-chlorobenzyl alcohol (CAS 143888-84-0) present halogens at different positions, altering both the steric and electronic landscape of any derived pharmacophore . Selecting an incorrect analog risks complete failure of the target synthetic sequence or production of an inactive stereochemical/regiochemical variant. The evidence below quantifies these differences.

Quantitative Differentiation Evidence for 2-Bromo-5-chlorobenzyl alcohol (CAS 60666-70-8) Versus Closest Structural Analogs


Ortho-Bromine Enables Benzoxaborole Formation: A Transformation Inaccessible to Meta-Only or Non-Bromo Analogs

The synthesis of fluorodihydrohydroxy benzoxaborole, a compound developed for potential onychomycosis treatment, requires an ortho-bromobenzyl alcohol precursor [1]. 2-Bromo-5-chlorobenzyl alcohol uniquely satisfies this requirement among its regioisomers because the bromine is positioned ortho to the hydroxymethyl group. The one-pot Miyaura borylation–cyclization sequence proceeds via oxidative addition of palladium into the C–Br bond followed by transmetallation with bis(pinacolato)diboron and intramolecular cyclization to form the oxaborole ring; this pathway is stereoelectronically viable only with ortho-bromine [2]. The comparator 2-chloro-5-bromobenzyl alcohol (CAS 149965-40-2) has bromine at the 5-position (meta to CH₂OH), which cannot support the required intramolecular cyclization, while 2-bromo-4-chlorobenzyl alcohol (CAS 143888-84-0) has chlorine para to bromine, altering the electronic environment. The Miyaura borylation with unprotected ortho-bromobenzyl alcohols is reported to proceed in good to excellent yields under very mild conditions, with the ortho arrangement being a strict structural prerequisite [2].

Antifungal onychomycosis benzoxaborole Miyaura borylation organoboron synthesis

AKR1C3 Inhibitor Potency: Morpholylureas Synthesized from 2-Bromo-5-chlorobenzyl alcohol Achieve IC₅₀ ~100 nM with Isoform Selectivity

2-Bromo-5-chlorobenzyl alcohol is cited as a direct intermediate in the synthesis of morpholylureas, a compound class reported as potent and selective AKR1C3 inhibitors with IC₅₀ values of approximately 100 nM [1]. The SAR study (Flanagan et al., 2014) established that lipophilic electron-withdrawing substituents on the phenyl ring are positive for AKR1C3 inhibitory activity; the chlorine at the 5-position of the benzyl alcohol precursor contributes to this favorable electronic profile [1]. While specific IC₅₀ values for the final morpholylurea compounds derived from 2-bromo-5-chlorobenzyl alcohol have not been disaggregated on a building-block basis in the primary literature, the potency of the morpholylurea class (IC₅₀ ~100 nM) provides a class-level benchmark. The chlorine substituent contributes to the required electron-withdrawing character that drives potency; replacement with a non-halogenated or electron-donating substituent at this position would be predicted to reduce activity based on the reported SAR trend favoring electron-withdrawing groups [1]. The morpholylurea derived from this specific benzyl alcohol scaffold benefits from the dual-halogen architecture where bromine enables palladium-catalyzed coupling during synthesis and chlorine modulates target binding [1].

Cancer therapeutics AKR1C3 aldo-keto reductase hormone-dependent malignancy enzyme inhibition

Chemoselective Cross-Coupling Enabled by Ortho-Bromine: Differential Reactivity of C–Br versus C–Cl in 2-Bromo-5-chlorobenzyl alcohol

The presence of both bromine and chlorine on the aromatic ring of 2-bromo-5-chlorobenzyl alcohol creates a built-in chemoselectivity handle. In palladium-catalyzed cross-coupling reactions, oxidative addition into C–Br bonds is kinetically favored over C–Cl bonds due to the lower bond dissociation energy of C–Br (~337 kJ/mol) versus C–Cl (~398 kJ/mol) [1]. This differential reactivity enables sequential functionalization: the ortho-bromine can be coupled first under mild palladium catalysis, leaving the meta-chlorine intact for a subsequent transformation under harsher conditions or with a different catalytic system [2]. In contrast, the regioisomer 2-chloro-5-bromobenzyl alcohol positions bromine at the meta position, which may alter the steric environment and coupling efficiency. Studies on bromochlorobenzene systems have demonstrated that nickel-catalyzed cross-coupling with Grignard reagents proceeds with high selectivity for the C–Br bond, leaving C–Cl untouched [3]. This chemoselectivity principle extends to palladium-catalyzed Suzuki-Miyaura reactions where aryl bromides react preferentially over aryl chlorides under standard conditions [2].

Sequential cross-coupling chemoselectivity Suzuki-Miyaura palladium catalysis C–C bond formation

Melting Point Differentiation: 2,5-Substitution Pattern Confers Distinct Solid-State Properties Versus Regioisomeric Analogs

The melting point of 2-bromo-5-chlorobenzyl alcohol is reported as 79–85 °C (typical range across suppliers; AKSci specification: 79–85 °C; ChemicalBook: 81–83 °C) [1]. This value differentiates it from its closest regioisomer, 2-chloro-5-bromobenzyl alcohol (5-bromo-2-chlorobenzyl alcohol, CAS 149965-40-2), which melts at 92–96 °C (lit.)—an approximately 10–15 °C higher melting range . The higher melting point of the 5-bromo-2-chloro isomer indicates stronger intermolecular interactions in the crystal lattice, which can affect solubility in organic solvents and complicate purification by recrystallization. In a broader context, the study of solid solutions of para-substituted benzyl alcohols (p-ClBA, p-BrBA, p-MeBA) demonstrated that halogen identity and position significantly influence melting behavior and solid-state miscibility [2]. While that study focused on para-substituted analogs, the principle that halogen position alters solid-state thermodynamics is directly transferable. For quality control and batch release, the distinct melting range of 79–85 °C for 2-bromo-5-chlorobenzyl alcohol serves as a key identity test to differentiate it from the 92–96 °C regioisomer, preventing costly procurement mix-ups. Purity specifications from commercial suppliers range from 95% to 98% (HPLC) .

Solid-state characterization melting point purification formulation quality control

Documented Pharmaceutical Intermediate Status: Precedented Use in Patent-Linked Synthetic Routes Versus Unexploited Analogs

2-Bromo-5-chlorobenzyl alcohol is explicitly cited in patent literature as an intermediate for preparing fluorodihydrohydroxy benzoxaborole (US Patent Application US2007/265226 A1, Anacor Pharmaceuticals, now part of Pfizer) [1]. This patent lineage connects the compound to a defined pharmaceutical development program targeting onychomycosis, providing documented precedent that is valuable for CMC (Chemistry, Manufacturing, and Controls) regulatory packages. In contrast, the regioisomers 2-chloro-5-bromobenzyl alcohol (CAS 149965-40-2) and 2-bromo-4-chlorobenzyl alcohol (CAS 143888-84-0) do not appear in the same patent or published pharmaceutical synthetic routes for benzoxaborole-class compounds. The compound is also cited as an intermediate for morpholylurea AKR1C3 inhibitors in the primary medicinal chemistry literature, representing a distinct therapeutic area (oncology) [2]. This dual therapeutic relevance—antifungal and anticancer—is unique to the 2-bromo-5-chloro substitution pattern among commercially available bromochlorobenzyl alcohol regioisomers. For procurement decisions in regulated environments, established patent precedent reduces regulatory risk associated with starting material selection and supply chain qualification.

Pharmaceutical intermediate patent CMC regulatory starting material synthetic route

Purity and Analytical Documentation: Batch-to-Batch Reproducibility Supported by HPLC, NMR, and GC-MS Characterization

Commercially available 2-bromo-5-chlorobenzyl alcohol (CAS 60666-70-8) is routinely supplied with comprehensive analytical documentation. Multiple suppliers report purity specifications of 97–100% (HPLC), with individual batch data available through certificates of analysis (CoA) including NMR, HPLC, and GC-MS confirmation . Shaoyuan (Shanghai) reports a specific batch purity of 100.0% (HPLC) with full analytical characterization . AKSci specifies minimum purity of 98% (HPLC) . In contrast, Sigma-Aldrich explicitly states that it does not collect analytical data for this product, placing the burden of identity and purity confirmation on the buyer . This creates a meaningful procurement differentiation: suppliers providing HPLC-verified purity with CoA documentation enable direct use without additional in-house quality testing. The availability of analytically characterized material reduces lead time and resource expenditure for laboratories requiring high-confidence starting materials. The regioisomer 2-chloro-5-bromobenzyl alcohol (CAS 149965-40-2) is typically offered at 96–97% purity from fewer suppliers with less extensive analytical documentation , while 2-bromo-4-chlorobenzyl alcohol is offered at min. 95% purity .

Quality control analytical characterization batch consistency HPLC purity supply chain qualification

Optimal Procurement and Application Scenarios for 2-Bromo-5-chlorobenzyl alcohol (CAS 60666-70-8) Based on Differentiation Evidence


Benzoxaborole-Based Antifungal Drug Discovery and Development (Onychomycosis)

Medicinal chemistry and process chemistry teams developing benzoxaborole-class antifungal agents should specify 2-bromo-5-chlorobenzyl alcohol (CAS 60666-70-8) as the key building block. The ortho-bromine is structurally mandatory for the Miyaura borylation–cyclization sequence that constructs the oxaborole heterocycle [1]. The compound's documented use in the Anacor/Pfizer patent lineage (US2007/265226 A1) provides regulatory precedent for CMC packages [2]. Substitution with regioisomeric 2-chloro-5-bromobenzyl alcohol (bromine at meta position) will not support oxaborole ring formation. For scale-up and GMP campaigns, the availability of analytically characterized material (≥98% HPLC purity with CoA documentation) from multiple qualified suppliers ensures supply chain redundancy and batch-to-batch consistency. Recommended procurement specification: ≥98% purity (HPLC), identity confirmed by NMR and melting point (79–85 °C), with full CoA documentation.

AKR1C3-Targeted Cancer Therapeutics: Morpholylurea Lead Optimization and Preclinical Development

Research groups pursuing AKR1C3 inhibitors for leukemia or hormone-dependent cancer indications require 2-bromo-5-chlorobenzyl alcohol as the phenyl bromide coupling partner in the palladium-catalyzed synthesis of morpholylureas, a validated chemotype with IC₅₀ ~100 nM and isoform selectivity [1]. The 2-bromo substitution enables efficient palladium-catalyzed coupling to the morpholino(piperazin-1-yl)methanone core, while the 5-chloro substituent contributes the lipophilic electron-withdrawing character essential for AKR1C3 binding affinity [1]. For SAR expansion programs, the dual-halogen architecture allows sequential derivatization: initial Suzuki coupling at the C–Br position followed by subsequent functionalization at the C–Cl position, enabling systematic exploration of chemical space around the morpholylurea scaffold. The compound's dual precedent in both antifungal and anticancer programs also supports its use as a versatile building block in integrated drug discovery portfolios.

Sequential Chemoselective Synthesis: Multi-Step C–C Bond Construction via Orthogonal Cross-Coupling

Synthetic methodology groups and process chemistry laboratories designing multi-step sequences benefit from the built-in chemoselectivity of 2-bromo-5-chlorobenzyl alcohol. The C–Br bond undergoes preferential oxidative addition under standard palladium(0) catalysis (Suzuki-Miyaura conditions), enabling selective first-stage coupling while preserving the C–Cl bond for a subsequent orthogonal transformation [1]. This eliminates the need for protecting group strategies or intermediate purification steps that would be required with mono-halogenated benzyl alcohols. For library synthesis and parallel chemistry applications, this sequential derivatization capability increases synthetic throughput and compound diversity. The approach is validated by literature precedent for nickel-catalyzed chemoselective cross-coupling of bromochlorobenzene systems [2]. The regioisomer with reversed halogen positions (2-chloro-5-bromobenzyl alcohol) would exhibit altered chemoselectivity due to different steric and electronic environments at the respective coupling sites, potentially requiring re-optimization of reaction conditions.

Quality-Assured Procurement for Regulated Environments: Identity Confirmation and Supply Chain Qualification

For GLP/GMP laboratories and CDMOs requiring high-confidence starting materials, 2-bromo-5-chlorobenzyl alcohol offers superior procurement reliability compared to its regioisomers. The distinct melting point of 79–85 °C provides a rapid identity test to differentiate it from the 92–96 °C regioisomer (2-chloro-5-bromobenzyl alcohol), reducing the risk of mis-shipment [1][2]. Multiple qualified suppliers offer the compound at ≥98% HPLC purity with comprehensive CoA documentation (NMR, HPLC, GC-MS), while Sigma-Aldrich notably does not provide analytical data, making supplier selection a critical procurement decision [3]. For laboratories operating under quality management systems, specifying suppliers that provide full analytical characterization reduces the burden of incoming material testing and ensures traceability. The compound's documented pharmaceutical intermediate status further supports its inclusion in qualified supplier lists for regulated development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-5-chlorobenzyl alcohol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.